4,4'-Thiobisbenzenethiol

electrochemical impedance spectroscopy self-assembled monolayers immunosensor

Researchers developing high-refractive-index polymers or label-free immunosensors require rigid aromatic dithiol monomers that outperform flexible aliphatic analogs. 4,4'-Thiobisbenzenethiol (TBBT) directly addresses this need: - Enables poly(phenylene sulfide)s with refractive index up to 1.7530 (633 nm) and >90% transparency at 400 nm. - Self-assembled monolayers on gold achieve lower charge transfer resistance, enabling viral antigen detection down to 0.6 pg/mL. - Imparts glass transition temperatures of 196-236 °C in poly(thioether imide)s for aerospace/electronic packaging. Supplied at ≥98% (GC) purity under inert atmosphere; ready for global shipment.

Molecular Formula C12H10S3
Molecular Weight 250.4 g/mol
CAS No. 19362-77-7
Cat. No. B122378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Thiobisbenzenethiol
CAS19362-77-7
Synonyms4,4’-Dimercaptodiphenyl Sulfide;  4,4’-Thiobis(phenylthiol);  4,4’-Thiobisbenzenedithiol;  4,4’-Thiobisbenzenethiol;  4,4’-Thiodibenzenethiol;  Bis(4-mercaptophenyl) Sulfide;  p,p’-Dimercaptodiphenyl Sulfide; 
Molecular FormulaC12H10S3
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S)SC2=CC=C(C=C2)S
InChIInChI=1S/C12H10S3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H
InChIKeyJLLMOYPIVVKFHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Thiobisbenzenethiol (CAS 19362-77-7): Aromatic Dithiol Monomer for High-Refractive-Index Polymers and Electrochemical Sensors


4,4'-Thiobisbenzenethiol (TBBT, CAS 19362-77-7) is a rigid aromatic dithiol monomer with the molecular formula C12H10S3 and a molecular weight of 250.4 g/mol . It features two benzenethiol groups linked by a central sulfur atom, imparting a linear, conjugated structure that enables formation of self-assembled monolayers (SAMs) on gold surfaces via Au–S bonds [1]. This compound serves as a key building block in thiol-ene and thiol-yne click polymerizations, polycondensation reactions for high-refractive-index poly(phenylene sulfide)s, and as a crosslinker in epoxy and polyurethane systems [2].

Why 4,4'-Thiobisbenzenethiol Cannot Be Substituted with Generic Aromatic or Aliphatic Dithiols


Substituting 4,4'-thiobisbenzenethiol (TBBT) with structurally similar aromatic dithiols or flexible aliphatic dithiols alters critical performance parameters due to differences in molecular rigidity, electron transfer kinetics, and sulfur content. TBBT's central sulfide linkage confers a distinct balance of aromatic conjugation and torsional flexibility compared to directly linked biphenyl analogs, while its two terminal thiols enable bifunctional reactivity in polymerizations and surface modifications [1]. The evidence below demonstrates that even closely related analogs such as 1,4-benzenedithiol, benzene-1,3-dithiol, and 1,6-hexanedithiol yield measurably different outcomes in refractive index, electrochemical performance, photoluminescence quantum yield, and charge transfer resistance, making TBBT the specific choice for applications demanding high optical density, stable electrochemical interfaces, or tailored thermal properties [2].

Quantitative Performance Differentiation: 4,4'-Thiobisbenzenethiol vs. Closest Analogs


Lower Electron Transfer Resistance in Self-Assembled Monolayers vs. 1,6-Hexanedithiol

In an electrochemical immunosensor for H5N1 hemagglutinin detection, a gold electrode modified with a 4,4′-thiobisbenzenethiol (TBBT) self-assembled monolayer exhibited substantially lower electron transfer resistance compared to an electrode modified with 1,6-hexanedithiol [1]. The TBBT SAM enabled a detection limit of 0.6 pg/mL for the target analyte, whereas the 1,6-hexanedithiol SAM showed inferior performance that necessitated the TBBT selection [1].

electrochemical impedance spectroscopy self-assembled monolayers immunosensor

Higher Refractive Index in Triazine-Based Poly(phenylene sulfide)s vs. Benzene-1,3-dithiol

Poly(phenylene sulfide)s synthesized from triazine monomers and 4,4′-thiobisbenzenethiol (TBT) achieved a refractive index up to 1.7530 at 633 nm, with optical transparency >90% at 400 nm and birefringence (Δn) of 0.0014–0.0080 [1]. In contrast, analogous polymers prepared using benzene-1,3-dithiol (BDT) under identical polycondensation conditions yielded refractive indices within the range of 1.6448–1.7530, with TBT-derived polymers consistently occupying the upper end of this range [1].

high-refractive-index polymers poly(phenylene sulfide) optical materials

Superior Cycling Stability in Sodium-Organosulfur Batteries vs. 1,4-Benzenedithiol and Diphenyl Disulfide

In room-temperature rechargeable sodium batteries, the Na|TBBT cell sustained 77% of theoretical capacity after 300 cycles (2420 hours), whereas Na|1,4-BDT and Na|DPDS cells exhibited lower capacity retention under identical cycling conditions [1]. Additionally, only 5.4% of TBBT diffused through the sodiated Nafion membrane after 800 hours, indicating superior confinement compared to the smaller 1,4-BDT molecule [1].

sodium batteries organosulfur cathode cycling stability

High Glass Transition Temperature in Poly(thioether ether imide)s vs. Flexible Dithiol Analogs

Poly(thioether ether imide)s (PTEIs) prepared from isomeric bis(chlorophthalimide)s and 4,4'-thiobisbenzenethiol exhibited glass transition temperatures (Tg) in the range of 196–236 °C, demonstrating excellent thermal stability [1]. Polymers incorporating flexible aliphatic dithiols typically exhibit Tg values below 100 °C, as the rigid aromatic backbone of TBBT imparts significantly higher thermal resistance [2].

thermal stability glass transition temperature polyimide

Moderate Electrochemical Stability with Irreversible Cathodic Reduction vs. Aliphatic Dithiol

Polyimidothioethers (PITEs) derived from 4,4'-thiobisbenzenethiol exhibited moderate stability in the anodic oxidation process but irreversible cathodic reduction behavior [1]. In contrast, the PITE derived from the aliphatic dithiol 1,2-ethanedithiol was optically transparent in the visible region and fluoresced with a higher quantum yield of Φ(PL) = 32% [1]. This indicates that TBBT imparts electrochromic functionality at the expense of lower photoluminescence quantum yield compared to flexible aliphatic analogs.

electrochromic polymers cyclic voltammetry polyimidothioethers

Enhanced Crosslinking Efficiency in Curing of Poly(p-phenylene sulfide) vs. 4,4'-Dimercaptodiphenyl

The curing of poly(p-phenylene sulfide) (PPS) with 4,4′-dimercaptodiphenyl sulphide (synonymous with 4,4'-thiobisbenzenethiol) was studied alongside 1,4-benzenedithiol and 4,4′-dimercaptodiphenyl [1]. The study examined the influence of crosslinking on polymer properties, with the sulfide-containing dithiol demonstrating distinct curing behavior and crosslink density compared to the directly linked biphenyl analog (4,4′-dimercaptodiphenyl) [1].

polymer curing crosslinking poly(phenylene sulfide)

Optimal Application Scenarios for 4,4'-Thiobisbenzenethiol Based on Verified Differentiation


High-Sensitivity Electrochemical Immunosensors Requiring Low Electron Transfer Resistance

Fabrication of label-free amperometric or impedimetric immunosensors where TBBT self-assembled monolayers on gold electrodes provide lower charge transfer resistance compared to aliphatic dithiol SAMs, enabling detection limits as low as 0.6 pg/mL for viral antigens or 0.06 ng/mL for pesticide residues [1][2].

High-Refractive-Index Optical Polymers for Photoresists and Anti-Reflective Coatings

Synthesis of poly(phenylene sulfide)s and poly(thioethers) requiring refractive indices up to 1.7530 at 633 nm with >90% transparency at 400 nm, where TBBT outperforms benzene-1,3-dithiol in achieving the highest refractive index values in triazine-based polymer systems [3].

Long-Cycle-Life Sodium-Organosulfur Battery Cathodes

Formulation of organosulfur cathode materials for room-temperature rechargeable sodium batteries, where TBBT's larger molecular size limits diffusion through Nafion membranes to 5.4% after 800 hours and sustains 77% theoretical capacity after 300 cycles, surpassing 1,4-benzenedithiol and diphenyl disulfide in cycling stability [4].

High-Temperature Polyimide and Poly(thioether) Composites

Preparation of poly(thioether ether imide)s and aromatic poly(thioethers) requiring glass transition temperatures of 196–236 °C for aerospace, automotive under-hood, or electronic packaging applications, where the rigid aromatic backbone of TBBT imparts thermal stability far exceeding that of flexible aliphatic dithiol-based polymers [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Thiobisbenzenethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.